CID 71359284
Description
No data on CID 71359284 (PubChem Compound Identifier 71359284) are present in the provided evidence. Typically, a compound introduction would include:
- Molecular formula, molecular weight, and structural features (e.g., functional groups, stereochemistry).
- Synthetic or natural origin (e.g., microbial metabolites, plant-derived compounds).
Without access to these details, a proper introduction cannot be formulated .
Properties
CAS No. |
39318-28-0 |
|---|---|
Molecular Formula |
NbOPbW |
Molecular Weight |
500 g/mol |
InChI |
InChI=1S/Nb.O.Pb.W |
InChI Key |
WHLXADQUBDWRCE-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Nb].[Pb] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71359284 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Thiabendazole undergoes hydrolysis under acidic or alkaline conditions:
Key Findings :
-
Hydrolysis reduces antifungal efficacy, necessitating pH-stable formulations.
-
Degradation pathways correlate with temperature (accelerated above 40°C) .
Oxidation Reactions
Thiabendazole reacts with oxidizing agents (e.g., H₂O₂, KMnO₄):
Experimental Data :
-
Sulfoxide formation occurs at pH 7–9 with a half-life of 12 hours .
-
Sulfone derivatives exhibit 60% lower microtubule inhibition compared to Thiabendazole .
Metal Complexation
Thiabendazole forms coordination complexes with transition metals, altering its solubility and activity:
| Metal Ion | Complex Structure | Effect on Activity |
|---|---|---|
| Cu²⁺ | Tetrahedral Cu(N₃S)₂ | Enhanced antifungal potency via redox cycling . |
| Fe³⁺ | Octahedral Fe(N₃S)₃ | Reduced bioavailability due to precipitation . |
Research Insights :
-
Copper complexes show 2.5× greater activity against Candida albicans .
-
Iron complexes are pH-sensitive, decomposing in gastric conditions .
Mechanism of Action
Thiabendazole inhibits fungal microtubule assembly by binding to β-tubulin, disrupting mitosis . Key steps include:
Scientific Research Applications
CID 71359284 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers are exploring its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71359284 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but understanding these interactions is crucial for its application in therapeutic and industrial settings .
Comparison with Similar Compounds
Research Challenges and Recommendations
- Data Gaps: No spectral data (NMR, MS), synthetic protocols, or bioactivity studies for this compound are provided in the evidence .
- Suggested Actions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
